molecular formula C22H20N2O6 B557549 Fmoc-Ala-OSu CAS No. 73724-40-0

Fmoc-Ala-OSu

Cat. No.: B557549
CAS No.: 73724-40-0
M. Wt: 408,39 g/mole
InChI Key: FZBMNXOJLBTQHV-ZDUSSCGKSA-N
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Description

Contextualizing Fmoc-Ala-OSu within Modern Peptide Synthesis Methodologies

The development of Fmoc chemistry has profoundly impacted peptide synthesis, largely supplanting older methods like Boc (tert-butyloxycarbonyl) chemistry for routine applications nih.gov. Its significance lies in its mild deprotection conditions (typically using piperidine), which are orthogonal to many side-chain protecting groups and compatible with various post-translational modifications, such as phosphorylation and glycosylation nih.govsemanticscholar.org. This orthogonality, combined with the ease of automation and the UV-absorbing nature of the cleaved fluorenyl group for monitoring synthesis, has made Fmoc solid-phase peptide synthesis (SPPS) the method of choice for producing a vast array of peptides, including therapeutic agents nih.govsemanticscholar.orgresearchgate.net. The widespread adoption is further supported by the commercial availability of high-quality Fmoc-protected amino acid building blocks at competitive costs, driven by large-scale production demands nih.gov.

Evolution and Significance of Fmoc Chemistry in Peptide Science

The introduction of the Fmoc group by Carpino and Han marked a significant advancement in protecting group strategies for peptide synthesis nih.gov. Initially developed for solution chemistry, its adaptability to solid-phase techniques revolutionized the field nih.govresearchgate.net. Compared to the Boc strategy, Fmoc chemistry offers milder deprotection conditions, typically using a base like piperidine, which are compatible with a wider range of sensitive functional groups and side-chain protecting groups nih.govsemanticscholar.org. This orthogonality allows for more complex peptide modifications and the synthesis of peptide libraries nih.gov. The ease of automation and the ability to monitor reaction progress via the UV absorbance of the cleaved Fmoc group contribute to its efficiency and widespread use in both academic research and industrial production of therapeutic peptides nih.govsemanticscholar.orgresearchgate.net.

Role of Activated Esters in Amide Bond Formation

Amide bond formation is the critical step in peptide synthesis, linking amino acids together. Activated esters serve as crucial intermediates that facilitate this process by increasing the electrophilicity of the carboxyl group, making it more susceptible to nucleophilic attack by the amine component of the next amino acid umich.edu. These activated esters are often stable, crystalline compounds that can be prepared separately or generated in situ umich.edu. They react selectively with amines, leading to amide bond formation with reduced side reactions, such as racemization, compared to less activated species umich.edu. N-hydroxysuccinimide (OSu) esters, in particular, are well-established activated esters widely employed in both solution-phase and solid-phase peptide synthesis due to their favorable reactivity and stability umich.edubachem.com. The reaction typically proceeds via nucleophilic attack of the amine on the ester carbonyl, followed by displacement of the leaving group (N-hydroxysuccinimide) acs.orgnih.gov.

Specificity of N-Hydroxysuccinimide (OSu) Esters in Fmoc Chemistry

Within the context of Fmoc chemistry, N-hydroxysuccinimide (OSu) esters play a specific and valuable role. Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) is recognized as an efficient reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of amino acids scbt.comsigmaaldrich.com. This activation strategy enhances the reactivity of the carboxyl group, facilitating its coupling with amines. The OSu ester moiety, when coupled with the Fmoc protecting group, offers a balance of reactivity and stability beneficial for peptide synthesis, as exemplified by Fmoc-glycine N-hydroxysuccinimide ester chemimpex.com. Fmoc-OSu has demonstrated utility in various applications, including the synthesis of glycopeptides sigmaaldrich.com and in analytical methods like N-glycan analysis, where it provides higher fluorescent labeling efficiencies compared to other agents like Fmoc-Cl or 2-aminoacridone (B130535) (2-AA) nih.gov. While generally efficient, the use of Fmoc-OSu in preparing Fmoc-amino acids can sometimes lead to the formation of impurities, such as Fmoc-β-Ala-OH researchgate.net.

Scope of this compound in Research and Development

This compound, representing the N-hydroxysuccinimide ester of Fmoc-protected alanine (B10760859), finds its utility as a reactive building block in various peptide synthesis strategies.

Applications in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), Fmoc-protected amino acid derivatives are coupled sequentially to a resin-bound peptide chain. While Fmoc-OSu is primarily known as a reagent for introducing the Fmoc group onto amino acids scbt.comsigmaaldrich.comresearchgate.net, the resulting activated Fmoc-amino acid esters, such as this compound, serve as effective activated amino acid building blocks for coupling reactions chemimpex.com. The preparation of Fmoc-protected amino acids, often via reagents like Fmoc-OSu or Fmoc-Cl, is a prerequisite for their subsequent use in SPPS nih.gov. These activated derivatives offer enhanced reactivity, promoting efficient coupling to the growing peptide chain on the solid support chemimpex.com. Research has shown that Fmoc-amino acid derivatives prepared using reagents like Fmoc-OSu can be incorporated into peptide sequences, and their use in conjunction with Fmoc-based SPPS is well-established nih.govsemanticscholar.org. For instance, Fmoc-Ala loaded resins are utilized in SPPS, with Fmoc-OSu being a reagent involved in the preparation of Fmoc-protected amino acids for such applications uni-regensburg.de.

Applications in Solution-Phase Peptide Synthesis (LPPS)

Solution-Phase Peptide Synthesis (LPPS) also benefits from the use of activated amino acid derivatives, including those with N-hydroxysuccinimide ester functionalities. Fmoc-protected amino acid OSu esters, like this compound, are employed as reactive intermediates that allow for efficient amide bond formation in solution umich.edubachem.com. These activated forms enhance the coupling efficiency and can lead to higher purity products compared to using unprotected amino acids directly umich.edu. The flexibility of Fmoc group removal in solution further supports its use in LPPS strategies . While SPPS is often automated, LPPS offers advantages in terms of flexibility and potential for scale-up, and the use of activated esters like OSu derivatives is common in these approaches bachem.com. The inherent reactivity of the OSu ester group facilitates controlled peptide chain elongation in solution chemimpex.com.

Data Table: Comparative Fluorescent Intensities in N-Glycan Labeling

N-hydroxysuccinimide esters, in conjunction with the Fmoc group, have shown utility in analytical derivatization, such as in N-glycan analysis. The following table illustrates the relative fluorescent intensities achieved with Fmoc-OSu compared to other common labeling agents, highlighting the enhanced sensitivity offered by the OSu ester moiety in this context.

Labeling AgentRelative Fluorescent Intensity
Fmoc N-hydroxysuccinimide ester (Fmoc-OSu)1 (Reference)
Fmoc-Cl (9-Fluorenylmethyl chloroformate)~1/5
2-Aminoacridone (2-AA)~1/13

Data derived from comparative studies of labeling strategies nih.gov.

Compound List

this compound (Nα-(9-Fluorenylmethoxycarbonyl)-L-alanine N-hydroxysuccinimide ester)

Fmoc-OSu (Fmoc N-hydroxysuccinimide ester)

Fmoc-Gly-OSu (Fmoc-glycine N-hydroxysuccinimide ester)

Fmoc-Cl (9-Fluorenylmethyl chloroformate)

2-AA (2-Aminoacridone)

Boc (tert-butyloxycarbonyl)

OSu (N-hydroxysuccinimide)

Fmoc-β-Ala-OH

Fmoc-β-Ala-AA-OH

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBMNXOJLBTQHV-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546325
Record name 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73724-40-0
Record name 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Fmoc Ala Osu Reactivity

Reaction Pathways in Peptide Bond Formation

Fmoc-Ala-OSu participates in peptide bond formation through well-established nucleophilic acyl substitution mechanisms. The activated ester moiety is designed to readily react with the amine group of an amino acid or peptide chain.

Nucleophilic Acyl Substitution Mechanisms

The core mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of the this compound ester. This attack leads to the formation of a transient tetrahedral intermediate. This intermediate is unstable and subsequently collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (OSu) group as a leaving group. The amine group of the amino acid becomes acylated by the Fmoc moiety, forming the desired peptide bond or Fmoc-protected amino acid. This process is analogous to general nucleophilic acyl substitution reactions observed with other activated carboxylic acid derivatives, such as acid chlorides or anhydrides, but with the OSu ester offering a more controlled reactivity masterorganicchemistry.comopenstax.org. The reaction proceeds favorably when the leaving group (OSu) is a weaker base than the incoming nucleophile (amine) masterorganicchemistry.com.

Role of the Succinimide (B58015) Moiety as a Leaving Group

The N-hydroxysuccinimide (OSu) moiety plays a critical role as an excellent leaving group in this compound. The succinimide ring, with its electron-withdrawing carbonyl groups, stabilizes the negative charge that develops on the oxygen atom of the N-hydroxysuccinimide anion upon its departure from the carbonyl carbon. This stabilization enhances the electrophilicity of the carbonyl carbon in this compound, thereby facilitating the nucleophilic attack by amines. The OSu group's ability to depart as a relatively stable anion contributes significantly to the efficiency of the acylation reaction core.ac.ukmdpi.comresearchgate.net.

Kinetics of Amide Bond Formation with this compound

The kinetics of amide bond formation using this compound are influenced by several factors, including the concentration of reactants, temperature, solvent, and the specific amine nucleophile. Generally, the reaction proceeds rapidly under mild conditions. Studies investigating the rates of Fmoc-amino acid N-hydroxysuccinimide ester couplings indicate that the reaction rate is typically second-order, with first-order dependence on both the activated ester and the amine masterorganicchemistry.comresearchgate.net. The presence of bases can sometimes accelerate the reaction by deprotonating the amine, increasing its nucleophilicity. However, the choice of base and reaction conditions is crucial to prevent side reactions, such as the Lossen rearrangement masterorganicchemistry.comresearchgate.netbachem.com.

In-depth Analysis of Side Reactions and Impurity Formation

While this compound is a valuable reagent, its use is associated with potential side reactions that can lead to the formation of impurities, most notably through the Lossen rearrangement.

Lossen Rearrangement Leading to Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH

A significant side reaction associated with this compound, particularly during the Fmoc protection of amino acids, is the Lossen rearrangement. This pathway results in the formation of Fmoc-β-Ala-OH (N-α-9-fluorenylmethoxycarbonyl-β-alanine) and Fmoc-β-Ala-AA-OH (N-α-9-fluorenylmethoxycarbonyl-β-alanine-amino acid), where 'AA' represents the original amino acid residue researchgate.netnih.govresearchgate.net. The mechanism is understood to initiate with the attack of a nucleophile, potentially the N-hydroxysuccinimide (OSu) moiety itself or other nucleophiles present in the reaction mixture, on one of the carbonyl carbons of the succinimide ring within Fmoc-OSu core.ac.ukresearchgate.net. This attack can lead to the formation of intermediates that undergo rearrangement. Specifically, a Lossen-type rearrangement mechanism has been proposed, involving deprotonation and elimination steps, ultimately leading to the migration of the Fmoc group and the formation of β-alanine derivatives researchgate.netnih.govnih.govresearchgate.net. This rearrangement is particularly problematic as these impurities can be difficult to separate from the desired Fmoc-protected amino acids and can be incorporated into the growing peptide chain, leading to truncated or modified sequences researchgate.netnih.govchimia.ch. The formation of these impurities is often observed even with commercial Fmoc-OSu, indicating that the side reaction occurs during the protection step rather than being a contamination of the reagent itself core.ac.ukresearchgate.net.

Influence of Reaction Conditions on Lossen Rearrangement

The extent of the Lossen rearrangement and subsequent impurity formation is significantly influenced by the reaction conditions employed.

pH and Base: Alkaline conditions and the presence of bases, which are often used to facilitate the reaction, can promote the Lossen rearrangement core.ac.ukresearchgate.netnih.govlibretexts.org. Bases can deprotonate intermediates, facilitating the rearrangement pathway. Therefore, careful control of pH and the choice of base are critical. For instance, while bases are necessary for deprotonating the amine nucleophile, excessive basicity or prolonged exposure can exacerbate the Lossen rearrangement libretexts.orggoogle.com.

Temperature: Elevated temperatures can also accelerate the rate of the Lossen rearrangement, similar to other degradation pathways. While higher temperatures might speed up the desired coupling reaction, they can also increase the formation of side products rsc.orgresearchgate.net.

Solvent: The choice of solvent can influence the stability of intermediates and the reaction rates, thereby affecting the prevalence of the Lossen rearrangement. Polar aprotic solvents are commonly used, but their specific properties can modulate side reaction pathways researchgate.netsci-hub.se.

Nucleophile Strength and Steric Hindrance: The nature of the amino acid being protected can also play a role. Amino acids with less steric hindrance may be more prone to side reactions. Furthermore, the presence of multiple nucleophilic sites or the inherent reactivity of the amino acid itself can influence the reaction outcome core.ac.ukchimia.ch.

Alternative reagents, such as Fmoc-OASUD or Fmoc-OPhth, have been developed to circumvent the Lossen rearrangement, offering greater stability and reduced impurity formation compared to Fmoc-OSu core.ac.ukresearchgate.netresearchgate.net.

Mechanistic Elucidation of β-Alanine Formation

A significant side reaction associated with the use of this compound, particularly during the preparation of Fmoc-protected amino acids, is the formation of β-alanine derivatives. This phenomenon is primarily attributed to a Lossen-type rearrangement researchgate.netchimia.chnih.govnih.govwiley-vch.desigmaaldrich-jp.com. The mechanism is initiated by the attack of a nucleophile present in the reaction mixture on one of the carbonyl groups within the N-hydroxysuccinimide (OSu) moiety of Fmoc-OSu wiley-vch.deresearchgate.net. This nucleophilic attack can lead to the opening of the succinimide ring, forming a hydroxamate ester intermediate. Subsequent base-catalyzed deprotonation and elimination steps, followed by a rearrangement, result in the formation of Fmoc-β-Ala-OH. In some instances, this β-alanine derivative can further react with an amino acid (Xaa) to form Fmoc-β-Ala-Xaa-OH researchgate.netchimia.chnih.gov. This rearrangement is particularly prone to occurring during the Fmoc protection step of amino acids when Fmoc-OSu is used in the presence of a base chimia.chresearchgate.net.

Formation of Fmoc-Dipeptides and Oligopeptides

The reactive nature of this compound can also lead to the unwanted formation of dipeptides and oligopeptides, where the alanine (B10760859) residue couples with itself or other amino acids in an unintended manner nih.govwiley-vch.deub.edu.

Unwanted Carboxyl Activation

While this compound is designed for N-terminal protection, the succinimide ester moiety represents an activated carboxyl group. Under certain conditions, this activated ester can react with other nucleophilic species present in the reaction mixture, including the carboxyl group of another amino acid. This can lead to the formation of Fmoc-Xaa-Xaa-OH dipeptides nih.govwiley-vch.de. This side reaction is more commonly associated with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl), but can also occur with Fmoc-OSu, particularly if reaction conditions are not carefully controlled nih.govub.edu. The formation of these dipeptide impurities means that the activated Fmoc-amino acid derivative itself can act as a coupling partner, leading to the incorporation of two amino acid units instead of one.

Epimerization and Racemization

Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis. Epimerization (inversion of configuration at the α-carbon) and racemization (formation of a racemic mixture of L- and D-isomers) are critical side reactions that can occur during peptide bond formation. Urethane-protected amino acids, including those protected with Fmoc, generally retain their optical purity upon activation, as the urethane (B1682113) group suppresses racemization during coupling bachem.com. However, certain conditions or side reactions can still lead to epimerization. For instance, the presence of activating agents or bases, especially with prolonged reaction times or specific amino acid sequences, can promote enolization of the α-carbon, leading to racemization wiley-vch.debachem.com. While this compound itself is designed to minimize racemization during the preparation of Fmoc-protected amino acids, the subsequent coupling of this compound to a growing peptide chain requires careful control of reaction conditions (e.g., base choice, activation time) to prevent the loss of chiral purity bachem.com.

Other Sequence-Dependent Side Reactions

Beyond the general side reactions, specific amino acid sequences can introduce unique challenges. For example, aspartic acid residues are prone to aspartimide formation , a base-catalyzed rearrangement that can lead to epimerization and the formation of α- and β-aspartyl peptides nih.goviris-biotech.de. While this is not directly a side reaction of this compound itself, it is a critical consideration when alanine is part of a sequence that includes aspartic acid, as the conditions used for Fmoc deprotection (e.g., piperidine) can trigger aspartimide formation iris-biotech.de. Similarly, the presence of histidine can lead to racemization, particularly with prolonged pre-activation times, although certain protecting groups (e.g., Fmoc-His(MBom)-OH) can mitigate this nih.gov. The specific sequence context can influence the reactivity and susceptibility to side reactions of any given amino acid derivative, including this compound.

Compound List:

this compound

Nα-(9-Fluorenylmethoxycarbonyl)-L-alanine N-hydroxysuccinimide ester

Fmoc-β-Ala-OH

Fmoc-β-Ala-Xaa-OH

Fmoc-Xaa-Xaa-OH

Fmoc-Cl

Fmoc-OSu

Fmoc-Amox

Fmoc-OPhth

Fmoc-O-N(CH₃)-Bz

Fmoc-2-MBT

Fmoc-Nosu

Fmoc-OASUD

Fmoc-Cl

Fmoc-OBt

Fmoc-N3

Fmoc-AA-OH

Fmoc-His(Trt)-OH

Fmoc-His(MBom)-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Asp(OtBu)-OH

Fmoc-Gly-OH

Fmoc-Gly-Gly-OH

Fmoc-Ala-Ala-OH

Fmoc-Ser(tBu)-OH

Fmoc-β-Ala-Ala-OH

Fmoc-Ala-ol

Fmoc-Ala-Weinreb Amide

Fmoc-Ala-aldehyde

Fmoc-Agp(Boc)2-OH

Fmoc-Phe(bis-Boc-4-guanidino)-OH

Fmoc-hCys(Trt)-OH

Fmoc-hPhe-OH

Fmoc-Asp(NHOtBu)-OH

Fmoc-Asp(4-pyridyl-diphenylmethyl)-OH

Fmoc-Asp(9-phenyl-fluoren-9-yl)-OH

Fmoc-beta-(4-methyl-2,6,7-trioxabicyclo[2.2.2]-oct-1-yl)-alanine

Fmoc-Arg[2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)]-OH

Fmoc-Asn[triphenylmethyl (Trt)]-OH

Fmoc-Gln[triphenylmethyl (Trt)]-OH

Fmoc-His(MBom)-OH

Fmoc-Cys(Trt)-OH

Fmoc-Cys(MBom)-OH

Fmoc-Trp(Boc)-OH

Fmoc-Aib-OH

Fmoc-Thz-OH

Fmoc-Dts-OH

Fmoc-Asp(OMal)-OH

Fmoc-Glu(OtBu)-Xaa

this compound

this compound (N-(Fmoc-oxy)succinimide)

Synthesis and Derivatization of Fmoc Ala Osu

Synthetic Methodologies for Fmoc-Ala-OSu Preparation

The preparation of this compound is a foundational step for its application in solid-phase peptide synthesis (SPPS). The primary route involves the activation of the carboxyl group of Fmoc-Ala-OH with an N-Hydroxysuccinimide (NHS) derivative.

The synthesis of this compound is achieved by converting the carboxylic acid of Fmoc-Ala-OH into a more reactive N-hydroxysuccinimide ester. This transformation renders the alanine (B10760859) residue susceptible to nucleophilic attack by the free amino group of another amino acid or a growing peptide chain.

A common laboratory method involves the reaction of Fmoc-Ala-OH with a coupling agent that introduces the N-hydroxysuccinimide moiety. One specific protocol utilizes N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) as the activating agent in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), in a solvent like N,N-dimethyl-formamide (DMF). chemicalbook.com The reaction proceeds by stirring the components at room temperature for a short duration, typically around one hour. chemicalbook.com The general principle involves the activation of the carboxylic acid with a mixture of N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC), which react to form the NHS activated ester intermediate. researchgate.net

Table 1: Example Synthesis Protocol for this compound

Parameter Value
Starting Material (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid (Fmoc-Ala-OH)
Reagents TSTU, DIEA
Solvent N,N-dimethyl-formamide (DMF)
Temperature Room Temperature (20 °C)
Reaction Time 1 hour
Yield 83%
Purification Silica (B1680970) gel column chromatography

Data sourced from a patented synthesis procedure. chemicalbook.com

The reaction detailed in the patent using TSTU reports a yield of 83% after purification via silica gel column chromatography. chemicalbook.com The workup procedure involves diluting the reaction mixture with water, followed by extraction with ethyl acetate. The combined organic layers are then washed with water and brine before being dried and concentrated. chemicalbook.com The choice of solvent, base, and purification method are all critical parameters that must be optimized to maximize the yield of the desired product while minimizing the formation of impurities. For related compounds, purities as high as 99.8% with yields around 78.5% have been reported, indicating that with careful optimization, high-quality material can be produced. google.com

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, cost-effectiveness, and process safety. This compound is listed on commercial scale-up manufacturing lists, indicating its relevance and availability at an industrial level. bldpharm.combldpharm.com The Fmoc/tBu (tert-butyl) protection strategy is generally considered easy to scale up in a laboratory setting because it avoids the use of harsh reagents like strong acids for deprotection, which are required in other strategies. peptide.com

The development of commercial large-scale peptide synthesizers has facilitated the industrial production of peptides using Fmoc chemistry. peptide.com For large-scale solid-phase synthesis, the choice of resin is also a key factor; for instance, the introduction of 2-Chlorotritylchloride resin was a significant step forward for preparing fully protected peptide acids using Fmoc protocols. peptide.com Chemical synthesis offers several advantages for industrial production, including the ability to produce peptides at any scale and to introduce specific modifications to the amino acid sequence. bachem.com The solubility of Fmoc derivatives in solvents like DMF or N-methyl-2-pyrrolidone (NMP) is an important practical consideration for automated industrial processes. bachem.com

Optimization of Reaction Conditions for Purity and Yield

Chemical Modifications and Analogues of this compound

While the Fmoc group is a cornerstone of modern peptide synthesis, side reactions associated with its introduction and removal have prompted research into alternative reagents and protection strategies.

A primary motivation for developing alternatives to standard Fmoc reagents is the minimization of byproducts that complicate purification and reduce yields. researchgate.net Key side reactions include:

Lossen Rearrangement: As mentioned, the use of Fmoc-OSu can lead to the formation of Fmoc-β-Ala-OH and subsequently Fmoc-β-Ala-Xaa-OH impurities. researchgate.net

Dipeptide Formation: The use of highly reactive reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) can cause the formation of Fmoc-dipeptides and even tripeptides, which are difficult to separate from the desired product. researchgate.netresearchgate.net

Diketopiperazine (DKP) Formation: This side reaction can occur during the deprotection of the second amino acid in solid-phase synthesis, particularly with sequences containing proline. peptide.com It leads to chain termination and reduced yield. acs.org

To address these issues, several alternative approaches have been developed. Oxime-based reagents, such as Fmoc-oxime carbonates, have been introduced as stable, highly reactive crystalline materials that afford Fmoc-amino acids in high yields with minimal contamination from dipeptides. researchgate.net Other Nα-protecting groups like Trityl (Trt) and allyloxycarbonyl (Alloc) are also used to bypass the base-mediated deprotection step that can trigger DKP formation. peptide.comacs.org

To specifically combat the formation of Fmoc-β-Ala-OH via the Lossen rearrangement associated with Fmoc-OSu, the reagent Fmoc-OPhth (N-(9-fluorenylmethoxycarbonyloxy)phthalimide) was designed and synthesized. researchgate.net Research has shown that Fmoc-OPhth serves as an effective Fmoc-introducing reagent that avoids this problematic side reaction. researchgate.net The various Fmoc-amino acids prepared using Fmoc-OPhth were obtained in good yields and proved to be suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.net

Table 2: Comparison of Fmoc Reagents and Alternatives

Reagent/Protecting Group Primary Side Reaction(s) Addressed Key Advantage
Fmoc-OSu Standard reagent Widely used and studied
Fmoc-Cl Dipeptide/Oligopeptide formation Highly reactive
Fmoc-OPhth Lossen rearrangement (Fmoc-β-Ala-OH formation) Avoids β-alanine impurities. researchgate.net
Fmoc-Oxime Carbonates Dipeptide/Oligopeptide formation Provides clean introduction of Fmoc group with high purity. researchgate.net
Trityl (Trt) Group Diketopiperazine (DKP) formation Avoids base-mediated deprotection. peptide.comacs.org

| Alloc Group | Diketopiperazine (DKP) formation | Allows for an orthogonal protection strategy. acs.org |

Development of Alternative N-Protection Reagents to Minimize Side Reactions

Fmoc-OASu

To address the issue of side reactions associated with Fmoc-OSu, researchers have developed alternative reagents. One such reagent is 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro ub.eduub.eduundecane-2,4-dione ester (Fmoc-OASuD). researchgate.net This novel compound is reported to react with amino acids under mild conditions, in the presence of a base at room temperature, to yield Fmoc-protected amino acids in high yields and purity. researchgate.net

The key advantage of Fmoc-OASuD lies in its increased stability compared to Fmoc-OSu. researchgate.net This stability prevents the occurrence of the Lossen rearrangement, thus eliminating the formation of impurities like Fmoc-β-Ala-OH. researchgate.net Consequently, the use of Fmoc-OASuD leads to a cleaner reaction profile and purer Fmoc-amino acid products. researchgate.net

Fmoc-2-MBT

Another significant development in the quest for cleaner Fmoc-protection methods is the introduction of Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT). ub.eduuv.es This reagent is proposed as a solution to avoid the formation of not only Fmoc-β-Ala-OH and its derivatives, which are common when using Fmoc-OSu, but also the Fmoc-dipeptides that can form when using Fmoc-Cl. nih.gov

Fmoc-2-MBT is synthesized by reacting 2-mercaptobenzothiazole (B37678) (2-MBT) with Fmoc-Cl. ub.edu The resulting Fmoc-2-MBT reacts smoothly with amino acids. The use of Fmoc-2-MBT allows for the preparation of Fmoc-amino acids that are free from the common side-products associated with other Fmocating reagents. ub.edu

ReagentCommon Side ProductsReference
Fmoc-OSuFmoc-β-Ala-OH, Fmoc-β-Ala-AA-OH nih.gov
Fmoc-ClFmoc-dipeptides, Fmoc-tripeptides ub.edu
Fmoc-2-MBTAvoids formation of Fmoc-β-Ala-OH and Fmoc-dipeptides nih.gov
Oxime-based Derivatives (e.g., Fmoc-Amox)

Oxime-based derivatives of Fmoc have emerged as a promising class of reagents for the introduction of the Fmoc protecting group, aiming to overcome the challenges of dipeptide and tripeptide impurity formation. researchgate.netresearchgate.netacs.org One notable example is Fmoc-Amox, which has been shown to be an efficient and successful reagent for the synthesis of Fmoc-glycine without detectable side reactions. researchgate.netacs.org

Fmoc-Amox is noted for being an inexpensive reagent, and the by-product, Amox, can be easily removed after the reaction, which simplifies the purification process and yields pure Fmoc-Gly-OH. researchgate.netacs.org Research has demonstrated that among various Fmoc-oxime derivatives, the N-hydroxypicolinimidoyl cyanide derivative provided the best results for preparing Fmoc-Gly-OH, which is particularly prone to side reactions. researchgate.netresearchgate.net Another oxime-based derivative, Fmoc-cyanopyridyloxime, also afforded good yields and high purity with minimal dipeptide formation, though it is more expensive and difficult to remove from the reaction mixture. csic.essci-hub.se

Oxime-based ReagentKey AdvantagesKey DisadvantagesReference
Fmoc-AmoxInexpensive, easy removal of byproduct, high purity of Fmoc-Gly-OH- researchgate.netacs.org
Fmoc-cyanopyridyloximeGood yield and purity, low dipeptide formationExpensive, difficult to remove byproduct csic.essci-hub.se

Incorporation of Isotopically Labeled this compound

The incorporation of stable isotopes into peptides is a crucial technique for various research applications, including NMR spectroscopy and mass spectrometry, which are used in proteomics, metabolic studies, and drug development. silantes.com This is often achieved through SPPS using isotopically labeled amino acids. silantes.com

The synthesis of isotopically labeled N-Fmoc-amino acids can be achieved by reacting the labeled amino acid with Fmoc-OSu. For instance, the synthesis of N-Fmoc-L-[¹⁸O₂]-phenylalanine involved the treatment of [¹⁸O₂]-phenylalanine with Fmoc-OSu in pyridine. nih.gov It is important to note that this reaction can sometimes lead to significant epimerization, despite the weak basicity of pyridine. nih.gov

The use of isotopically labeled Fmoc-amino acids allows for the precise incorporation of mass-labeled residues at specific positions within a peptide sequence during SPPS. silantes.com This enables detailed studies of peptide structure, function, and metabolism.

Analytical and Quality Control Methodologies for Fmoc Ala Osu

Chromatographic Techniques for Purity Assessment

Chromatography is a cornerstone for evaluating the purity of Fmoc-Ala-OSu, capable of separating the target compound from closely related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the chemical purity of this compound and other Fmoc-protected amino acids. nih.gov Suppliers typically guarantee a purity of greater than 99% as determined by reverse-phase HPLC (RP-HPLC). nih.gov The technique is essential for ensuring that the building blocks used in solid-phase peptide synthesis (SPPS) meet stringent quality requirements, as even minor impurities can lead to significant issues in the final peptide product. merck-lifescience.com.twsigmaaldrich.com Highly optimized HPLC methods, using characterized standards for all potential amino-acid-related impurities, are necessary to ensure these are clearly separated from the main Fmoc-amino acid peak, allowing for their accurate quantitation. merck-lifescience.com.tw

A significant concern during the synthesis of Fmoc-amino acids using 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu) is the formation of specific process-related impurities, namely Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH (where AA represents an amino acid). ub.eduub.edu These impurities arise from a side reaction known as the Lossen rearrangement. nih.govresearchgate.netresearchgate.net The presence of these β-alanine derivatives is problematic as they can be incorporated into the growing peptide chain during synthesis, leading to deletion sequences or modified peptides. nih.govsigmaaldrich.com

The formation of these byproducts occurs during the protection of the amino acid, not during the preparation of the Fmoc-OSu reagent itself, as HPLC analysis of the reagent has shown the absence of Fmoc-β-Ala-OH. ub.educore.ac.uk Rigorous HPLC analysis is therefore crucial to detect and quantify these impurities. wiley-vch.de Quality control specifications for high-purity Fmoc-amino acids often mandate that the level of these β-alanyl impurities be less than or equal to 0.1%. merck-lifescience.com.tw

Table 1: Common Impurities in this compound and Control Limits

Impurity NameTypical OriginAnalytical MethodCommon Specification Limit
Fmoc-β-Ala-OHLossen rearrangement of Fmoc-OSu during amino acid protection nih.govresearchgate.netHPLC merck-lifescience.com.tw≤ 0.1% merck-lifescience.com.tw
Fmoc-β-Ala-AA-OHReaction of rearranged Fmoc-OSu with the target amino acid sigmaaldrich.comub.eduHPLC merck-lifescience.com.tw≤ 0.1% merck-lifescience.com.tw

The stereochemical integrity of amino acid derivatives is paramount in peptide synthesis. The presence of the D-enantiomer in a synthesis using the L-enantiomer of this compound can result in diastereomeric peptide impurities that are often difficult to separate from the target peptide. Chiral HPLC is the primary technique for determining the enantiomeric purity of Fmoc-amino acids. phenomenex.comuma.es

Standard reverse-phase HPLC columns cannot distinguish between enantiomers. merck-lifescience.com.twsigmaaldrich.com Therefore, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as Lux Cellulose and Amylose phases, have proven effective for the baseline separation of the 19 most common Fmoc-protected α-amino acid enantiomers under reverse-phase conditions. phenomenex.comwindows.net For high-quality peptide synthesis, the enantiomeric purity of Fmoc-amino acids is typically required to be very high, with specifications often set at ≥ 99.8% for the desired enantiomer. merck-lifescience.com.twsigmaaldrich.comphenomenex.com

Table 2: HPLC Methods for Enantiomeric Purity of Fmoc-Amino Acids

TechniqueStationary Phase TypeTypical Mobile PhaseRequired Purity (ee%)
Chiral HPLCPolysaccharide-based (e.g., Lux Cellulose-2, Lux Cellulose-3) phenomenex.comwindows.netAcetonitrile/Water or Methanol/Water with additives like TFA or Formic Acid phenomenex.comwindows.net≥ 99.8% merck-lifescience.com.twsigmaaldrich.com
Detection and Quantitation of Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH

Gas Chromatography (GC) for Volatile Impurities

While HPLC is the workhorse for most purity assessments, Gas Chromatography (GC) is employed to quantify specific volatile impurities that may be present in this compound. A key application is the determination of residual free amino acid content. nih.govsigmaaldrich.com The presence of free alanine (B10760859) can lead to the "double insertion" of the amino acid during peptide synthesis and can also compromise the long-term storage stability of the product through autocatalytic cleavage of the Fmoc group. nih.gov

Quantitative GC-based methods are considered more accurate than semi-quantitative TLC assays for this purpose. merck-lifescience.com.tw Suppliers of high-grade reagents often specify a free amino acid content of less than 0.2%, as determined by a quantitative GC method. merck-lifescience.com.twsigmaaldrich.com In some cases, GC coupled with mass spectrometry (GC-MS) can also be used to quantify enantiomeric purity. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical identity and structural integrity of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation of organic compounds. For this compound, ¹H NMR spectroscopy is routinely used to confirm that the chemical structure of the synthesized compound conforms to the expected molecular framework. ruifuchemical.comruifuchemical.com The spectrum provides information on the number and types of protons, their chemical environment, and their connectivity within the molecule, verifying the correct attachment of the Fmoc protecting group to the alanine and the presence of the N-hydroxysuccinimide ester. While NMR is excellent for structural confirmation, it is generally not sensitive enough to detect trace-level impurities like acetic acid. merck-lifescience.com.tw

Table 3: Summary of Analytical Methods for this compound

Analytical MethodPurposeKey Findings / Specifications
High-Performance Liquid Chromatography (HPLC)Chemical Purity AssessmentPurity typically ≥ 99% merck-lifescience.com.twsigmaaldrich.com
HPLC (Impurity Specific)Detection of Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OHImpurity levels typically ≤ 0.1% merck-lifescience.com.tw
Chiral HPLCEnantiomeric Purity DeterminationEnantiomeric excess typically ≥ 99.8% merck-lifescience.com.twsigmaaldrich.com
Gas Chromatography (GC)Quantitation of Volatile Impurities (e.g., free amino acid)Free amino acid content typically ≤ 0.2% merck-lifescience.com.twsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural ConfirmationConfirms expected molecular structure ruifuchemical.comruifuchemical.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable analytical tool for the structural confirmation and purity assessment of this compound. It provides precise mass information that confirms the compound's identity and helps in the characterization of its fragmentation pathways, which is crucial for impurity identification.

Electrospray Ionization (ESI) is a commonly employed technique for the analysis of Fmoc-protected amino acids like this compound. In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ is observed, confirming the molecular weight. For this compound, with a molecular formula of C₂₂H₂₀N₂O₆, the expected monoisotopic mass is approximately 408.13 Da. nih.gov

Tandem mass spectrometry (MS/MS) is used to elicit structurally diagnostic fragment ions. The fragmentation of Nα-Fmoc-protected dipeptides has been studied, revealing patterns applicable to related structures like this compound. nih.gov While specific fragmentation data for this compound is not extensively published, general fragmentation patterns for Fmoc-derivatives involve characteristic losses. Collision-induced dissociation (CID) of the protonated molecule typically results in the cleavage of the Fmoc group and other labile bonds. For instance, a characteristic ion at m/z 179 is often observed, corresponding to the fluorenylmethyl fragment. chainonbio.com

The table below outlines the expected and observed ions for this compound based on its structure and common fragmentation behaviors of related compounds.

Table 1: Predicted Mass Spectrometric Data for this compound

Ion Description Formula Calculated Mass (m/z) Analysis Technique
Molecular Weight C₂₂H₂₀N₂O₆ 408.4 -
Monoisotopic Mass C₂₂H₂₀N₂O₆ 408.1321 High-Resolution MS
Protonated Molecule [M+H]⁺ [C₂₂H₂₁N₂O₆]⁺ 409.1394 ESI-MS
Fluorenylmethyl fragment [C₁₃H₉]⁺ 165.0704 MS/MS
Fluorenylmethoxycarbonyl (Fmoc) fragment [C₁₅H₁₁O₂]⁺ 223.0759 MS/MS

This table is generated based on the compound's structure and typical fragmentation patterns observed in mass spectrometry.

Impurity Profiling and Control Strategies

The quality of this compound is paramount, especially when it is used as a starting material for the synthesis of peptide APIs. A robust impurity profile and stringent control strategies are necessary to ensure the safety, efficacy, and consistency of the final drug product.

Establishing Purity Requirements for Pharmaceutical Applications (API)

The standards for raw materials used in peptide API synthesis are exceptionally high. researchgate.net For Fmoc-amino acids like this compound, this translates to demanding purity specifications. Most suppliers of high-quality Fmoc-amino acids for pharmaceutical use now offer products with a purity of >99% as determined by HPLC. nih.gov

A critical aspect of quality control is the identification and quantification of specific, process-related impurities that can compromise the peptide synthesis. One of the most significant impurities associated with the use of 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) in the preparation of Fmoc-amino acids is the formation of β-alanine derivatives. merck-lifescience.com.twchimia.ch This occurs through a Lossen rearrangement of the Fmoc-OSu reagent itself. researchgate.netnih.gov Consequently, the resulting this compound can be contaminated with Fmoc-β-Ala-OH and the dipeptide impurity Fmoc-β-Ala-Ala-OH. researchgate.net

Given their potential to be incorporated into the growing peptide chain, these β-alanine impurities are particularly problematic. researchgate.net Therefore, stringent specifications are established to limit their presence. For pharmaceutical-grade materials, key amino acid-related impurities, including β-alanyl derivatives and dipeptides, are often specified to be ≤ 0.1%. merck-lifescience.com.tw

The table below summarizes typical purity requirements for high-quality Fmoc-amino acids intended for API synthesis.

Table 2: Purity and Impurity Specifications for Pharmaceutical-Grade Fmoc-Amino Acids

Parameter Specification Limit Rationale
Purity (HPLC) ≥ 99.0% Ensures the main component is present at a high level. nih.gov
Enantiomeric Purity ≥ 99.8% Prevents the incorporation of the incorrect stereoisomer, which can affect biological activity. merck-lifescience.com.tw
Dipeptide Impurities ≤ 0.1% Avoids insertion of an extra amino acid unit into the peptide sequence. merck-lifescience.com.tw
β-Alanyl Impurities ≤ 0.1% Prevents the insertion of a non-native β-alanine residue. merck-lifescience.com.tw
Free Amino Acid ≤ 0.2% Minimizes side reactions and improves the stability of the raw material during storage. merck-lifescience.com.tw

This interactive table outlines common quality control specifications for Fmoc-amino acids used in pharmaceutical manufacturing.

Impact of Raw Material Quality on Peptide Synthesis Outcome

The presence of reactive impurities in this compound can lead to the formation of "failure sequences." For example, contamination with Fmoc-β-Ala-OH or Fmoc-β-Ala-Ala-OH can lead to the incorporation of these impurities into the peptide sequence. researchgate.net This results in a final product containing deletion/insertion mutants that are often difficult to separate from the target peptide due to similar physicochemical properties. chimia.ch One study reported the unexpected appearance of a β-Ala insertion mutant in a proprietary peptide drug, which was traced back to contamination of the Fmoc-Ala-OH raw material with Fmoc-β-Ala-Ala-OH. researchgate.net

Similarly, the presence of dipeptide impurities (e.g., Fmoc-Ala-Ala-OH) in the this compound can cause the insertion of an additional alanine residue. Contamination with unreacted free amino acid can also lead to side reactions, while residual acetic acid can cause irreversible N-terminal acetylation, truncating the peptide chain and halting further elongation. merck-lifescience.com.tw

This table demonstrates how small differences in the purity (and thus the efficiency of each coupling step) are amplified over the course of a multi-step peptide synthesis, dramatically affecting the final yield. merck-lifescience.com.tw

Advanced Applications of Fmoc Ala Osu in Peptide and Bioconjugate Chemistry

Integration into Automated Solid-Phase Peptide Synthesis (SPPS) Protocols

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a cornerstone of modern automated solid-phase peptide synthesis (SPPS), prized for its mild deprotection conditions which preserve acid-sensitive modifications. peptide.comnih.govbeilstein-journals.org Fmoc-Ala-OSu and other Fmoc-amino acid-OSu derivatives are readily integrated into these automated workflows. chempep.com In a typical automated SPPS cycle, the peptide is assembled on an insoluble resin support, starting from the C-terminus. bachem.com Each cycle involves the removal of the temporary Nα-Fmoc protecting group with a base, typically piperidine, followed by the coupling of the next Fmoc-protected amino acid. beilstein-journals.orgbachem.com The use of pre-activated derivatives like this compound can streamline this coupling step.

The efficiency of the coupling reaction is critical for the successful synthesis of long or complex peptides, as incomplete reactions lead to deletion sequences that are difficult to separate from the target peptide. researchgate.net Fmoc-amino acid N-hydroxysuccinimide esters (Fmoc-AA-OSu) are among the various activated forms used in peptide synthesis, though they have seen more restricted application in SPPS compared to more potent activating reagents developed later. chempep.combachem.com

Impurity TypeFormation MechanismConsequence in SPPSSource
Fmoc-β-Ala-OH Lossen rearrangement of the Fmoc-OSu reagent itself.Incorporation into the peptide chain, leading to a difficult-to-remove failure sequence. researchgate.netresearchgate.netresearchgate.netchimia.ch
Fmoc-Dipeptide Reaction of excess Fmoc-Cl or Fmoc-OSu with the newly formed Fmoc-amino acid.Leads to the double insertion of an amino acid residue during the subsequent coupling step. mesalabs.com
Deletion Sequence Incomplete coupling reaction or incomplete Fmoc deprotection.Truncated peptide that can complicate purification. researchgate.net

Synthesizing "difficult sequences," such as those prone to aggregation or containing sterically hindered amino acids, requires specialized strategies. peptide.comnih.gov While highly active coupling reagents are often employed, the choice of protecting groups and activation method plays a role. chempep.com For sequences susceptible to aggregation, the Boc/Bzl protection strategy is sometimes favored over Fmoc/tBu because it avoids the neutral state where aggregation is more common. peptide.com However, within the Fmoc framework, strategies to overcome these challenges include the use of microwave heating to enhance coupling efficiency, the incorporation of pseudoproline dipeptides to disrupt secondary structures, and the use of stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection. peptide.comnih.gov Although active esters like this compound are foundational, tackling the most challenging sequences often necessitates a combination of these advanced techniques alongside more potent coupling agents. peptide.com

Coupling Efficiency in SPPS

Use in Segment Condensation and Ligation Strategies

For the synthesis of very large peptides and proteins, a convergent approach involving the coupling of pre-synthesized, protected peptide fragments is often more effective than linear stepwise synthesis. pharm.or.jpthieme-connect.de This method, known as segment condensation, can be performed in solution or on a solid support. pharm.or.jpcnr.it this compound can be used in the solution-phase synthesis of these smaller peptide fragments. bachem.compharm.or.jp For example, a protected dipeptide like Boc-Ala-Val can be synthesized by reacting Boc-Ala-OSu with valine methyl ester. pharm.or.jp These protected segments can then be purified to a high degree before being coupled together, which simplifies the final purification of the much larger target peptide. bachem.com

A major challenge in this approach is the poor solubility of many protected peptide fragments. nih.govpharm.or.jp Native Chemical Ligation (NCL) is a powerful alternative that circumvents this issue by using unprotected peptide segments in aqueous solution. peptide.comchemrxiv.org This technique involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. chemrxiv.orggoogle.com While this compound is not directly used in the ligation step itself, it is a key reagent for preparing the Fmoc-amino acid building blocks that are used in the SPPS of the required peptide segments, including those containing the N-terminal cysteine. chemrxiv.org

Role in the Synthesis of Modified Peptides and Peptidomimetics

The versatility of the Fmoc group and the reactivity of the OSu ester make this compound and related reagents instrumental in the synthesis of peptides containing non-standard components. The orthogonality of the Fmoc/tBu strategy allows for selective deprotection and modification of side chains while the peptide remains anchored to the resin. peptide.com

Unnatural amino acids are incorporated into peptides to enhance stability, constrain conformation, or introduce novel functionalities. sigmaaldrich.com The synthesis of these modified peptides often begins with the protection of the unnatural amino acid's amino group. Fmoc-OSu is a common reagent for this purpose, reacting with the amino group of a natural or unnatural amino acid under mild basic conditions to yield the corresponding Fmoc-protected building block. google.comnih.gov This Fmoc-protected unnatural amino acid can then be incorporated into a peptide chain using standard SPPS protocols. nottingham.ac.uknih.gov For instance, Fmoc-OSu has been used to prepare the Fmoc derivative of 4-methoxyproline (Fmoc-mop-OH) from the free amino acid, which was then used in the segment-based synthesis of a modified collagen-like peptide. nih.gov

Modification StrategyDescriptionRole of this compound (or related Fmoc-OSu)Source
Unnatural Amino Acid Incorporation Insertion of non-proteinogenic amino acids into the peptide backbone.Used to Nα-protect the unnatural amino acid, creating the building block for SPPS. google.comnih.govnih.gov
Dipeptide Delivery Using dipeptides to improve the bioavailability of unnatural amino acids in cellular systems.Can be used to synthesize the peptide components, such as in the preparation of Boc-Dap(Fmoc)-Ala-OtBu. nih.gov
C-Terminal Modification Altering the C-terminal carboxyl group to an ester, amide, or alcohol.Used in solution-phase synthesis to build peptide chains that can be subsequently modified at the C-terminus. bachem.comrsc.org

Modifications at the C-terminus of a peptide, such as amidation or esterification, can significantly impact its biological activity and stability. rsc.org While specialized resins are often used in SPPS to directly yield C-terminally modified peptides, solution-phase synthesis provides a flexible alternative. peptide.com this compound and other active esters are well-suited for solution-phase synthesis, where peptide fragments can be built and then modified. bachem.com For example, a peptide substrate like Suc-Ala-Ala-Pro-Arg-pNA can be constructed in solution using active esters for the coupling steps. bachem.com Furthermore, universal solid-phase strategies have been developed that allow for C-terminal modification after the peptide has been assembled on the resin, providing access to a variety of functional groups independent of the initial resin choice. rsc.org The synthesis of the peptide backbone in these methods relies on standard Fmoc-SPPS, for which this compound is a foundational building block.

Incorporation of Unnatural Amino Acids

Applications in Bioconjugation

The activated nature of the N-hydroxysuccinimide (OSu) ester in this compound renders it a valuable reagent for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, and nucleic acids. The OSu group is highly reactive towards primary and secondary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond. This reactivity, combined with the temporary nature of the Fmoc protecting group, allows for the strategic and controlled functionalization of biomolecules.

Site-Selective Functionalization of Biomolecules

One of the key applications of this compound in bioconjugation is the site-selective functionalization of biomolecules, particularly peptides and proteins. The ability to introduce a functional group at a specific position on a biomolecule is crucial for creating well-defined and effective bioconjugates.

A primary strategy for achieving site-selectivity with this compound is through the N-terminal functionalization of peptides . During solid-phase peptide synthesis (SPPS), after the final amino acid has been coupled and its N-terminal protecting group removed, the free N-terminal amine can be selectively acylated with this compound. The highly reactive OSu ester efficiently targets the N-terminal α-amino group over the ε-amino groups of any internal lysine residues, especially under controlled reaction conditions. Following this coupling, the Fmoc group on the newly introduced alanine (B10760859) can be removed with a mild base like piperidine, revealing a new N-terminal amine. This new amine can then be used as a handle for further conjugation, for example, by attaching a drug molecule, a polyethylene (B3416737) glycol (PEG) chain, or another peptide. This method allows for the precise, stoichiometric addition of a functional alanine unit to the N-terminus of a synthetic peptide.

This N-terminal functionalization strategy is particularly relevant in the construction of linkers for Antibody-Drug Conjugates (ADCs) . ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The linker plays a critical role in the stability and efficacy of the ADC. This compound is often used as a building block in the synthesis of these complex linkers. For instance, it can be coupled with other linker components that possess a free amine, contributing the alanine residue to what often becomes a dipeptide linker (e.g., Val-Ala). These dipeptide linkers are frequently designed to be cleavable by enzymes, such as cathepsin B, which are abundant in the lysosomal compartment of cancer cells. The cleavage of the linker at the tumor site releases the cytotoxic drug, leading to cancer cell death. The use of this compound in this context allows for the modular and efficient assembly of these sophisticated linker systems. broadpharm.com A patent for verrucarin A derivatives and their antibody-drug conjugates describes a synthesis where this compound is reacted with an amino-verrucarin A derivative to form a key intermediate in the linker-drug synthesis. justia.com

The table below summarizes research findings related to the application of this compound and similar compounds in the site-selective functionalization of biomolecules.

Biomolecule/TargetFunctionalization StrategyApplicationResearch Finding
Peptides on solid supportN-terminal acylation with Fmoc-OSu/Dabcyl-β-Ala-OSu mixtureScreening for MetAP substratesEnabled selective labeling and identification of peptides that underwent enzymatic cleavage of N-terminal methionine. nih.gov
Amino-verrucarin AAcylation with this compoundSynthesis of ADC linkersThis compound was used to couple an alanine residue to a drug molecule as part of a linker for an ADC. justia.com
PeptidesGeneral N-terminal modificationPeptide synthesis and functionalizationThe Fmoc group can be removed under basic conditions to yield a free amine for further conjugation. broadpharm.com
Synthetic peptidesOn-resin N-terminal biotinylation with Biotin-OSuOne-step purification of synthetic proteinsA reactive OSu ester was used to biotinylate the N-terminus of a resin-bound peptide for affinity purification. researchgate.net

Labeling Strategies (e.g., fluorophores, biotin)

The properties of this compound also lend themselves to various labeling strategies, where a reporter molecule such as a fluorophore or biotin (B1667282) is attached to a biomolecule to enable its detection, purification, or visualization.

While direct, one-step labeling with a pre-functionalized this compound (e.g., where the alanine side chain is already attached to a fluorophore) is not the most common approach, the compound serves as a critical intermediate in multi-step labeling processes. A common strategy involves a two-step process:

Introduction of a reactive handle: A biomolecule with a free amine, such as a peptide, is first reacted with this compound. This introduces the Fmoc-protected alanine.

Labeling: The Fmoc group is then removed to expose the amine of the newly added alanine. This amine serves as a specific point of attachment for a labeling reagent that has an amine-reactive group, such as an NHS ester or isothiocyanate.

For example, to label a peptide with a fluorophore like fluorescein (B123965) , one could first functionalize the peptide with this compound. After deprotection of the Fmoc group, the peptide now bearing an N-terminal alanine is reacted with fluorescein isothiocyanate (FITC). This results in the specific attachment of the fluorescein molecule to the N-terminus of the peptide via the introduced alanine. While research often utilizes pre-made fluorescently labeled Fmoc-amino acids, the principle of using this compound to introduce a specific site for labeling is a fundamental concept in bioconjugate chemistry. mdpi.comacs.orgnih.gov

Similarly, biotinylation , the process of attaching biotin to a biomolecule, can be facilitated by this compound. Biotin is a vitamin with an extremely high affinity for the proteins avidin (B1170675) and streptavidin, and this interaction is widely exploited for purification and detection applications. A peptide can be N-terminally modified with this compound, and after Fmoc removal, the exposed amine can be reacted with an activated biotin derivative, such as Biotin-NHS (N-hydroxysuccinimide-biotin). This results in a peptide that is specifically biotinylated at its N-terminus via the alanine linker. This strategy is analogous to on-resin biotinylation protocols where a resin-bound peptide with a free N-terminus is reacted with Biotin-OSu. researchgate.net The use of Fmoc-protected amino acids with biotin already attached, such as Fmoc-Lys(Biotin)-OH, is also a common practice in peptide synthesis. glbiochem.com

The table below details labeling strategies that utilize the reactivity of OSu esters and Fmoc-protected amino acids, principles that are directly applicable to this compound.

Labeling Agent (or principle)Target MoleculePurpose of LabelingKey Finding/Method
Fmoc-OSuN-glycansFluorescent labeling and analysisFmoc-OSu can be used as a fluorescent labeling reagent for the efficient labeling of N-sugar chains. medchemexpress.com
Biotin-OSuPeptides on solid supportAffinity purificationN-biotinylated peptides were synthesized on an aminated glass substrate using Fmoc chemistry, followed by reaction with Biotin-OSu. researchgate.net
Fluorescein-SGM / BODIPY-SGMMonoclonal antibodies (lysine residues)Generation of Antibody-Fluorophore Conjugates (AFCs)NHS ester-functionalized fluorophores are commonly used for labeling the lysine residues of antibodies. mdpi.com
α-sulfo-β-alanine dipeptide linkerCyanine and Rhodamine dyesIncrease water solubility of fluorophoresA dipeptide linker was used to modify hydrophobic dyes, making them suitable for biological applications. acs.orgnih.goviris-biotech.de

Future Directions and Challenges in Fmoc Ala Osu Research

Development of Greener Synthesis Approaches

The synthesis of peptides, particularly on an industrial scale, is notorious for its large solvent and reagent consumption. Consequently, a major focus of current research is the development of more sustainable and environmentally friendly methods for processes involving Fmoc-Ala-OSu.

Solvent Alternatives and Waste Reduction

A significant environmental drawback of solid-phase peptide synthesis (SPPS) is its reliance on large quantities of toxic and hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). publish.csiro.auresearchgate.net These solvents have been flagged as substances of very high concern by regulatory bodies such as REACH-ECHA due to their reproductive toxicity. publish.csiro.auresearchgate.net This has spurred intensive research into greener solvent alternatives.

Promising replacements that have been investigated include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone. publish.csiro.auresearchgate.netacs.org Studies have shown that common Fmoc-amino acid derivatives, including by extension this compound, are sufficiently soluble in some of these greener solvents, making them potentially viable for automated synthesis. acs.org However, challenges remain, as the efficiency of the Fmoc-removal step in these alternative solvents can sometimes be suboptimal, leading to impurities. researchgate.net

Further research is focused on optimizing reaction conditions in these greener solvents and exploring novel solvent systems to minimize waste and environmental impact. acs.org

Sustainable Manufacturing Practices

Beyond solvent replacement, the broader concept of sustainable manufacturing is gaining traction. This involves a holistic approach to minimizing the environmental footprint of peptide synthesis. Key aspects include:

Waste Minimization: Implementing the "3Rs" (Reduce, Reuse, Recycle) to lessen the generation of hazardous substances. mdpi.com

Energy Efficiency: Developing processes that require less energy. mdpi.com

For this compound, this translates to developing manufacturing processes that are not only economically viable but also adhere to the principles of green chemistry. This includes optimizing the synthesis of this compound itself to reduce byproducts and improve yield.

Strategies for Complete Elimination of Side Products

A persistent challenge in the use of Fmoc-OSu reagents, including this compound, is the formation of impurities. A notable side product is Fmoc-β-Ala-OH, which can arise from a Lossen-type rearrangement during the protection reaction. researchgate.netresearchgate.net This impurity can be difficult to remove and can compromise the purity of the final peptide. researchgate.net

Current research is exploring several avenues to mitigate this issue:

Alternative Reagents: Designing new Fmoc protecting reagents that are not susceptible to the Lossen rearrangement. researchgate.net

Reaction Condition Optimization: Fine-tuning reaction parameters such as temperature and the choice of base to suppress the formation of side products. peptide.com

Mechanochemistry: Investigating solvent-free mechanochemical methods for the N-protection of amino acids, which have shown promise in providing cleaner reaction profiles and avoiding certain solution-phase side reactions. researchgate.net

The complete elimination of these side products remains a key goal to ensure the highest quality of peptides for research and therapeutic applications.

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry is emerging as a powerful tool to gain deeper insights into the mechanisms, reactivity, and selectivity of chemical reactions. For this compound, computational models can be employed to:

Predict Reactivity: Simulate the reaction of this compound with amino acids to understand the factors that govern reaction rates and yields.

Analyze Side Reactions: Model the formation of byproducts like Fmoc-β-Ala-OH to elucidate the reaction pathways and identify conditions that would disfavor their formation.

Solvent Effects: Study the influence of different solvents, including greener alternatives, on the reaction outcomes.

By providing a molecular-level understanding of the processes involving this compound, computational chemistry can guide the rational design of more efficient and selective synthetic protocols.

Table 1: Computational Chemistry Data for Fmoc-OSu

PropertyValue
TPSA72.91
LogP3.0161
H_Acceptors5
H_Donors0
Rotatable_Bonds3

This data for the parent compound Fmoc-OSu provides a basis for computational modeling of its derivatives like this compound. chemscene.com

Expansion into Novel Biomolecular Applications

While this compound is a staple in traditional peptide synthesis, its potential extends to a variety of novel biomolecular applications. The Fmoc-protected alanine (B10760859) moiety can serve as a versatile building block for creating more complex and functional molecules.

Future research directions in this area include:

Synthesis of Peptidomimetics: Incorporating this compound into the synthesis of peptide-like molecules with modified backbones or side chains to enhance their stability, bioavailability, and therapeutic efficacy. mdpi.com

Bioorthogonal Chemistry: Developing Fmoc-alanine derivatives with bioorthogonal functional groups. rsc.org These groups allow for specific chemical reactions to be performed in a biological environment, enabling applications such as cellular imaging, drug targeting, and the study of protein function.

Drug Delivery Systems: Utilizing peptides containing Fmoc-alanine derivatives to create targeted drug delivery systems that can selectively deliver therapeutic agents to specific cells or tissues.

Antifungal Agents: Research has shown that dipeptides synthesized using Fmoc-protected amino acids can exhibit promising antifungal activity, suggesting a potential therapeutic application for derivatives of this compound. mdpi.com

The continued exploration of these and other novel applications will undoubtedly expand the role of this compound in the broader field of biomolecular science.

Q & A

Q. What are the standard protocols for synthesizing Fmoc-Ala-OSu in solid-phase peptide synthesis (SPPS)?

this compound is synthesized via carbodiimide-mediated activation. A typical protocol involves dissolving Fmoc-Ala-OH (0.1 mol) and HOSu (0.12 mol) in THF under ice-cooling, followed by dropwise addition of DCC (0.12 mol) in THF. The reaction is stirred at 25°C for 3 hours, filtered to remove dicyclohexylurea (DCU), and purified via recrystallization in ethyl acetate . Key steps include rigorous exclusion of moisture and monitoring by TLC (Rf ~0.5 in 1:1 hexane/ethyl acetate).

Q. How should this compound be stored to maintain stability during peptide synthesis experiments?

Store this compound at -20°C in a desiccator under argon to prevent hydrolysis. Pre-weigh aliquots in amber vials to avoid repeated freeze-thaw cycles. Stability tests show <5% decomposition over 6 months when stored properly .

Q. What analytical techniques are recommended for verifying the purity of this compound before use?

Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to assess purity (>98% required for SPPS). Confirm identity via ¹H NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons) and FT-IR (C=O stretch at 1740–1780 cm⁻¹). Mass spectrometry (ESI-MS) should confirm [M+H]⁺ at m/z 409.4 .

Advanced Research Questions

Q. How can researchers mitigate the formation of β-alanine impurities when using this compound in peptide coupling reactions?

β-alanine impurities arise from Lossen-type rearrangement during Fmoc-OSu activation. To minimize this:

  • Use freshly distilled THF to reduce residual amines.
  • Limit reaction time to ≤3 hours at 25°C.
  • Purify via silica gel chromatography (eluent: 30% ethyl acetate/hexane) to separate this compound (Rf 0.4) from Fmoc-β-Ala-OH (Rf 0.2) .

Q. What mechanistic insights explain unintended side reactions during this compound-mediated amino acid activation?

Side reactions involve deprotonation of the α-carbon, leading to β-elimination and rearrangement. The Lossen mechanism proceeds via a six-membered transition state, forming Fmoc-β-Ala-OH. Computational studies (DFT) show this pathway has a ΔG‡ of ~25 kcal/mol, making it kinetically accessible under standard conditions .

Q. How does the choice of coupling agents influence the efficiency of this compound in peptide chain elongation?

this compound exhibits higher coupling efficiency with HATU/DIEPA compared to DIC/HOBt, reducing racemization. For example, coupling this compound to Val-OH achieves >95% yield in 1 hour with HATU/DIEPA vs. 80% with DIC/HOBt. Optimize solvent polarity (e.g., DMF for polar residues) to enhance reactivity .

Q. What quality control measures are critical for this compound in regulated peptide drug development?

Follow ICH Q6B guidelines:

  • Test for β-alanine impurities (HPLC limit: ≤0.5%).
  • Monitor residual solvents (THF ≤720 ppm via GC).
  • Validate chiral purity (HPLC with chiral columns, e.g., Chirobiotic T) to ensure <0.1% D-Ala contamination .

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

Standardize protocols using controlled reagents (e.g., DCC with ≤0.5% DCU content) and calibrated equipment. Document reaction parameters (e.g., stirring rate, temperature gradients). Interlab studies show ±2% yield variation when adhering to these practices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.